![molecular formula C8H21NSSi B14485879 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine CAS No. 65575-47-5](/img/structure/B14485879.png)
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine is an organic compound that features a trimethylsilyl group, a propyl chain, a sulfanyl group, and an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine typically involves the reaction of 3-(trimethylsilyl)propyl halide with ethanethiol, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylsilyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-silylated amines.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets through its amine and sulfanyl groups. These interactions can modulate various biochemical pathways, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethanol
- 2-{[3-(Trimethylsilyl)propyl]sulfanyl}acetic acid
Uniqueness
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine is unique due to its combination of a trimethylsilyl group, a sulfanyl group, and an amine group
Propiedades
Número CAS |
65575-47-5 |
|---|---|
Fórmula molecular |
C8H21NSSi |
Peso molecular |
191.41 g/mol |
Nombre IUPAC |
2-(3-trimethylsilylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H21NSSi/c1-11(2,3)8-4-6-10-7-5-9/h4-9H2,1-3H3 |
Clave InChI |
HZFYPDCGQLWZQS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCCSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


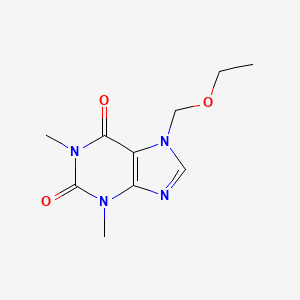
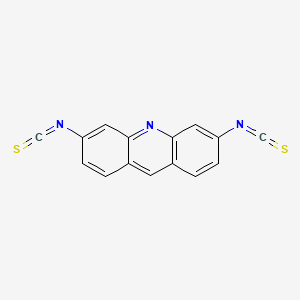


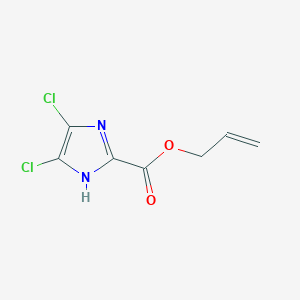
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)
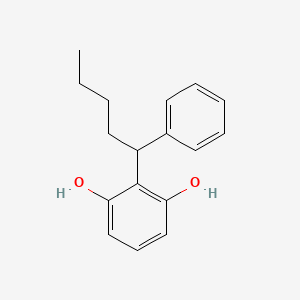

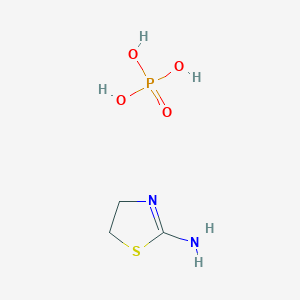
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)

![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

